BenchChemオンラインストアへようこそ!

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Structural differentiation Hydrogen bonding Physicochemical properties

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 141703-18-6; molecular formula C₇H₇NO₄; molecular weight 169.13 g/mol) is a heterocyclic small molecule belonging to the monocyclic 4-pyridone-3-carboxylic acid class. Its structure features a 4-oxo-1,4-dihydropyridine core with carboxylic acid at position 3, hydroxyl at position 5, and methyl at position This scaffold is recognized as the minimal pharmacophore for DNA gyrase inhibition, with the 3-COOH and 4-oxo moieties essential for antibacterial activity , and is also a validated benzoic acid bioisostere in EP300/CBP histone acetyltransferase inhibitors.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 141703-18-6
Cat. No. B13087172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS141703-18-6
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CN1)C(=O)O)O
InChIInChI=1S/C7H7NO4/c1-3-5(9)6(10)4(2-8-3)7(11)12/h2,9H,1H3,(H,8,10)(H,11,12)
InChIKeyMPRPPORCFLOIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 141703-18-6): Core Structural Identity and Class Context


5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 141703-18-6; molecular formula C₇H₇NO₄; molecular weight 169.13 g/mol) is a heterocyclic small molecule belonging to the monocyclic 4-pyridone-3-carboxylic acid class . Its structure features a 4-oxo-1,4-dihydropyridine core with carboxylic acid at position 3, hydroxyl at position 5, and methyl at position 6. This scaffold is recognized as the minimal pharmacophore for DNA gyrase inhibition, with the 3-COOH and 4-oxo moieties essential for antibacterial activity [1], and is also a validated benzoic acid bioisostere in EP300/CBP histone acetyltransferase inhibitors [2].

Why 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Cannot Be Replaced by Closest Analogs


The closest commercially available analogs—6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 33821-58-8) and 5-hydroxy-6-methylnicotinic acid (CAS 7428-22-0)—differ critically at a single position yet exhibit divergent physicochemical and pharmacophoric properties. The 5-hydroxyl group in the target compound (absent in CAS 33821-58-8) introduces an additional hydrogen bond donor/acceptor, increases topological polar surface area, and alters metal-chelation capacity . The 4-oxo-1,4-dihydropyridine tautomeric state (absent in the fully aromatic CAS 7428-22-0) preserves the essential 4-oxo pharmacophore required for DNA gyrase engagement [1]. These positional and electronic differences render generic substitution scientifically unsound when the intended application depends on specific hydrogen-bonding geometry, metal-chelating properties, or DNA gyrase pharmacophore integrity.

Quantitative Differentiation Evidence for 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 141703-18-6) vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Capacity Differentiate from 5-Deshydroxy Analog (CAS 33821-58-8)

The target compound (C₇H₇NO₄, MW 169.13) contains one additional oxygen atom vs. 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (C₇H₇NO₃, MW 153.13; CAS 33821-58-8). This 5-hydroxyl group adds a hydrogen bond donor, increasing topological polar surface area and reducing calculated logP . These differences directly impact solubility, permeability, and target-binding geometry.

Structural differentiation Hydrogen bonding Physicochemical properties

Tautomeric State and Electronic Configuration vs. Fully Aromatic 5-Hydroxy-6-methylnicotinic Acid (CAS 7428-22-0)

The target compound adopts the 4-oxo-1,4-dihydropyridine tautomeric form (evidenced by the carbonyl at position 4), whereas 5-hydroxy-6-methylnicotinic acid (CAS 7428-22-0) is fully aromatic with a hydroxyl group at position 5 . The 4-oxo group is the critical metal-chelating moiety in the DNA gyrase pharmacophore; its replacement by an aromatic C4-H in CAS 7428-22-0 abolishes this interaction [1].

Tautomerism Electronic structure DNA gyrase pharmacophore

DNA Gyrase Inhibitory Pharmacophore Integrity vs. Monocyclic 4-Pyridone-3-carboxylic Acid Class Baseline

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid core is the minimal DNA gyrase inhibitory pharmacophore. In a panel of 60 quinolone and monocyclic 4-pyridone-3-carboxylic acids, the 3-COOH/4-oxo pair was identified as the most structurally critical site for enzyme inhibition [1]. Representative monocyclic 4-pyridone-3-carboxylic acids in this series achieved DNA gyrase IC₅₀ values in the low micromolar range (e.g., 2.84 μM for E. coli gyrase, CHEMBL3298605) [2]. The target compound retains this intact pharmacophore with an additional 5-OH that may further modulate metal-chelation geometry.

DNA gyrase inhibition Antibacterial pharmacophore Structure-activity relationship

Bioisosteric Scaffold Advantage: 4-Pyridone-3-carboxylic Acid vs. Benzoic Acid in EP300/CBP HAT Inhibition

The 4-pyridone-3-carboxylic acid scaffold functions as a validated benzoic acid bioisostere in EP300/CBP histone acetyltransferase inhibitors. 4-Pyridone-3-carboxylic acid derivatives retained similar EP300 HAT-inhibitory activity while demonstrating improved cell growth-inhibitory activity compared to their benzoic acid counterparts [1]. The target compound, bearing a 5-OH substituent on this scaffold, offers an additional vector for potency and selectivity optimization beyond what was achieved with the unsubstituted 4-pyridone-3-carboxylic acid template.

Bioisostere EP300/CBP HAT inhibitor Cancer epigenetics

Synthetic Versatility Advantage: 4-Oxo-1,4-dihydropyridine-3-carboxylic Acid Scaffold as Key Intermediate for HIV-1 INSTIs

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold serves as the core intermediate in the synthesis of approved HIV-1 integrase strand transfer inhibitors (INSTIs) including dolutegravir, bictegravir, and cabotegravir [1]. The common intermediate 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (6) is elaborated to bictegravir, which achieves an HIV-1 integrase IC₅₀ of 7.5 nM . The target compound (CAS 141703-18-6) represents a simpler, unelaborated 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold that retains the core pharmacophore while offering orthogonal functionalization handles (5-OH, N1-H, 3-COOH) compared to the highly substituted INSTI intermediates.

HIV integrase inhibitor Synthetic intermediate Dolutegravir scaffold

Recommended Application Scenarios for 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid (CAS 141703-18-6)


Antibacterial DNA Gyrase Inhibitor Fragment-Based Lead Generation

The target compound retains the complete 3-COOH/4-oxo DNA gyrase pharmacophore with an additional 5-OH group not found in simpler monocyclic analogs. This makes it an ideal fragment hit for structure-based drug design targeting bacterial DNA gyrase, where the 5-OH can be exploited for vector-based elaboration while maintaining the critical metal-chelating interaction [1].

EP300/CBP Histone Acetyltransferase Inhibitor Optimization with Novel Substitution Vector

The validated 4-pyridone-3-carboxylic acid benzoic acid bioisostere scaffold, augmented by a 5-OH group, provides an unexplored chemical space for EP300/CBP HAT inhibitor optimization. The 5-OH enables additional hydrogen-bonding interactions that may improve selectivity or potency relative to the unsubstituted bioisostere analogs previously reported [2].

Scaffold-Hopping and Fragment-Based Design for HIV-1 Integrase Inhibitors

The target compound offers a structurally minimalist 4-oxo-1,4-dihydropyridine-3-carboxylic acid core that mirrors the scaffold of clinically approved HIV-1 INSTIs (dolutegravir, bictegravir, cabotegravir). Its three orthogonal functionalization handles (5-OH, N1-H, 3-COOH) enable divergent synthetic elaboration that is not possible with the congested INSTI intermediates currently in use [3].

Physicochemical Property-Driven Analog Selection for Medicinal Chemistry Libraries

With a molecular weight of 169.13, three hydrogen bond donors, five hydrogen bond acceptors, and a predicted logP approximately 0.28 units lower than its 5-deshydroxy analog (CAS 33821-58-8), the target compound occupies a distinct physicochemical space. This makes it specifically suitable for library design requiring enhanced aqueous solubility and improved hydrogen-bonding capacity without increasing molecular weight beyond lead-like criteria .

Quote Request

Request a Quote for 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.